molecular formula C52H48N6O6 B586469 N-Trityl Candesartan Cilexetil CAS No. 886999-34-4

N-Trityl Candesartan Cilexetil

Número de catálogo B586469
Número CAS: 886999-34-4
Peso molecular: 852.992
Clave InChI: RNYVJIQBOBBGNC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Trityl Candesartan Cilexetil is a compound with the molecular formula C52H48N6O6 . It is an impurity of Candesartan, an angiotensin II type-1 receptor antagonist used in the treatment of congestive heart failure .

Aplicaciones Científicas De Investigación

Antihypertensive Activity

“N2-Tritylcandesartan Cilexetil” has been studied for its enhanced antihypertensive activity. The compound has been used to prepare nanosuspensions to enhance the oral bioavailability of the practically insoluble Candesartan cilexetil . The nanosuspension was prepared by media milling using zirconium oxide beads and converted to a solid state by spray drying . This resulted in an increase in dissolution velocity and saturation solubility, leading to an enhancement of bioavailability .

Solubility Improvement

The compound has been used in the formulation of nanoemulsions to improve its solubility, dissolution, and stability . The solubility of Candesartan cilexetil was checked in various vehicles to choose the best solubilizing components for building up an efficient nanoemulsion . The nanoemulsion formulations were prepared using various concentrations of cinnamon oil, tween 80 with poloxamer mixture, and transcutol HP .

Dissolution Enhancement

The nanoemulsion formulations of “N2-Tritylcandesartan Cilexetil” have been found to significantly improve the dissolution rate and extent of the drug . The release rate and extent for all prepared nanoformulations were significantly higher than the marketed tablet formulation as well as plain drug powder .

Stability Improvement

The nanoemulsion formulations of “N2-Tritylcandesartan Cilexetil” have also been found to improve the stability of the drug . The nanoemulsion formulations were tested for nanodispersion stability studies, droplet size distribution, polydispersity index, zeta potential, viscosity, filter paper spreadability, dye miscibility, electroconductivity, pH, percent transmittance, surface tension, refractive index, morphology, and drug dissolution .

Bioavailability Enhancement

The objective of the research on “N2-Tritylcandesartan Cilexetil” has been to enhance the oral bioavailability of the practically insoluble Candesartan cilexetil . The research has shown that the increase in dissolution velocity and saturation solubility leads to an enhancement of bioavailability .

Chronic Disease Management

“N2-Tritylcandesartan Cilexetil” is used in the management of chronic diseases . Candesartan cilexetil is a lipophilic acidic drug with a half-life of about 5–10 hours and absolute bioavailability of 14–40% . The compound is used in the management of many coronary heart diseases .

Mecanismo De Acción

Target of Action

N2-Tritylcandesartan Cilexetil, also known as Candesartan Cilexetil, primarily targets the angiotensin II type 1 (AT1) receptor . This receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which is involved in regulating blood pressure and fluid balance .

Mode of Action

Candesartan Cilexetil is a prodrug that is rapidly converted to its active metabolite, Candesartan, during absorption from the gastrointestinal tract . Candesartan selectively blocks the binding of angiotensin II to the AT1 receptor in many tissues, including vascular smooth muscle and the adrenal glands . This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II, resulting in an overall decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Candesartan Cilexetil is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, Candesartan prevents angiotensin II from exerting its effects, which include vasoconstriction, release of aldosterone, and renal reabsorption of sodium . This leads to vasodilation, decreased fluid volume, and ultimately, a reduction in blood pressure .

Pharmacokinetics

Candesartan Cilexetil is administered orally and is rapidly converted to its active metabolite, Candesartan, during absorption in the gastrointestinal tract . The maximum concentration (Cmax), the area under the curve from time zero to the last measured time point (AUC0–t), and the area under the curve from time zero to infinity (AUC0-∞) fall within the bioequivalence range of 80% to 125% . These results suggest that the test and reference formulations of Candesartan Cilexetil tablets are bioequivalent, meaning they have similar rates and extents of absorption .

Action Environment

The action of Candesartan Cilexetil can be influenced by various environmental factors. For instance, the bioavailability of Candesartan Cilexetil can be affected by the presence of food in the gastrointestinal tract . Additionally, factors such as pH and the presence of certain enzymes can influence the conversion of Candesartan Cilexetil to its active metabolite, Candesartan

Safety and Hazards

Safety data sheets suggest avoiding breathing mist, gas, or vapors of N-Trityl Candesartan Cilexetil. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used. Adequate ventilation is necessary, and all sources of ignition should be removed .

Direcciones Futuras

Future research could focus on improving the oral bioavailability of Candesartan Cilexetil, which has low oral bioavailability due to poor solubility and hepatic first-pass metabolism . Additionally, the development of an in vitro–in vivo correlation (IVIVC) for immediate release Candesartan Cilexetil formulations could reduce failures in future bioequivalence studies .

Propiedades

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48N6O6/c1-3-61-50-53-46-30-18-29-45(49(59)62-36(2)63-51(60)64-42-25-14-7-15-26-42)47(46)57(50)35-37-31-33-38(34-32-37)43-27-16-17-28-44(43)48-54-56-58(55-48)52(39-19-8-4-9-20-39,40-21-10-5-11-22-40)41-23-12-6-13-24-41/h4-6,8-13,16-24,27-34,36,42H,3,7,14-15,25-26,35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYVJIQBOBBGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H48N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Tritylcandesartan Cilexetil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.